二甲氧基二对甲酚

描述

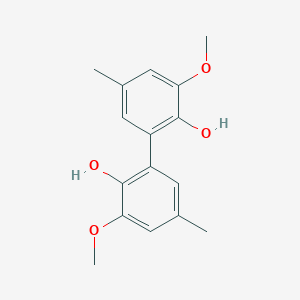

Introduction Dimethoxy di-p-cresol, also known as 2,6-dimethoxy-p-cresol, is a compound synthesized from p-cresol. It has attracted interest in various scientific studies due to its unique chemical structure and properties.

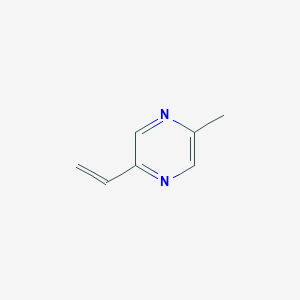

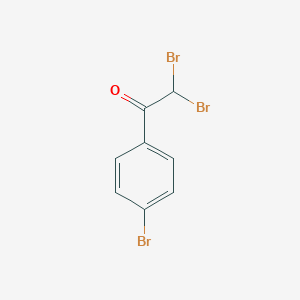

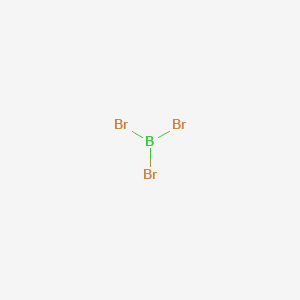

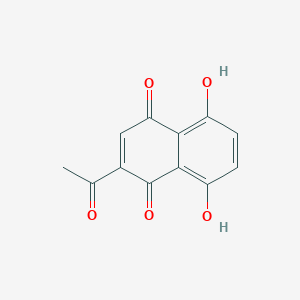

Synthesis Analysis The synthesis of 2,6-dimethoxy-p-cresol involves the bromination of p-cresol to produce 2,6-dibromo-p-cresol (DMB), followed by a reaction with methanol and sodium. This process, catalyzed by 2,6-dimethoxy-cresol (DMC), leads to a high yield (≥98%) and purity (≥95%) (Jiao Lin-de, 2011).

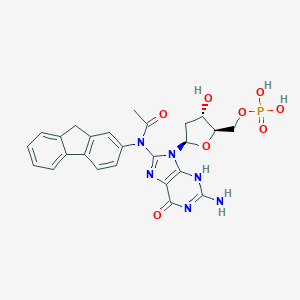

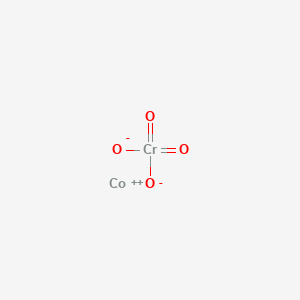

Molecular Structure Analysis The molecular structure of compounds similar to dimethoxy di-p-cresol, such as dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, has been determined using X-ray analysis, revealing an octahedral coordination geometry for the central atom (Yunqing Lin et al., 1994).

Chemical Reactions and Properties

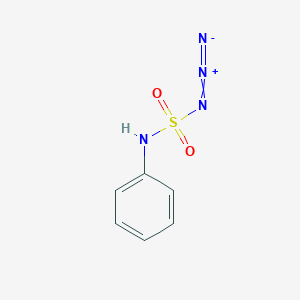

- Studies on the oxidative coupling of p-cresol have shown the formation of ortho-ortho linkages in concentrated solutions, indicating the reactivity of p-cresol derivatives in oxidation reactions (AsakuraKouichi et al., 1995).

- Radical-scavenging activity and cytotoxicity studies of p-cresol dimers demonstrate their potential as antioxidants, highlighting the chemical reactivity of p-cresol derivatives (Y. Kadoma et al., 2010).

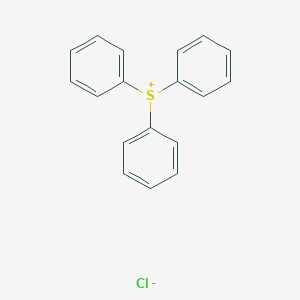

Physical Properties Analysis Research on the physical properties of p-cresol mixtures, such as those with dimethyl sulfoxide, offers insights into the physical characteristics of p-cresol derivatives. Parameters like density, viscosity, and compressibility have been extensively studied (P. Umadevi et al., 1995).

Chemical Properties Analysis

- The stoichiometry of reactions involving p-cresol, such as with horseradish peroxidase, reveals insights into the chemical properties and reactivity of p-cresol compounds (W. D. Hewson & H. Dunford, 1976).

- Biocatalytic polymerization studies of p-cresol suggest ortho-ortho C−C coupling as a dominant mechanism, further elucidating the chemical behavior of p-cresol derivatives (S. Sahoo et al., 2002).

科学研究应用

作用机制

Target of Action

Dimethoxy di-p-cresol is an organic compound that exhibits radical scavenging and anticancer activity . It is primarily used as an antioxidant and skin conditioning agent in personal care products .

Mode of Action

The compound’s mode of action is primarily through its antioxidant properties. As a radical scavenger, it can neutralize harmful free radicals in the body, thereby preventing oxidative stress and damage to cells . When used as a skin conditioning agent, it helps maintain the skin in good condition .

Biochemical Pathways

Its anticancer activity also suggests potential involvement in pathways related to cell growth and proliferation .

Pharmacokinetics

It is known that the compound is used in personal care products, suggesting it may be topically applied and absorbed through the skin .

Action Environment

The efficacy and stability of Dimethoxy di-p-cresol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its antioxidant activity. Furthermore, its effectiveness as a skin conditioning agent can be influenced by factors such as skin type and environmental conditions (e.g., humidity, temperature) .

安全和危害

属性

IUPAC Name |

2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAEQCGFVTAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161193 | |

| Record name | Dimethoxy di-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13990-86-8 | |

| Record name | Dimethoxy di-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy di-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOXY DI-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

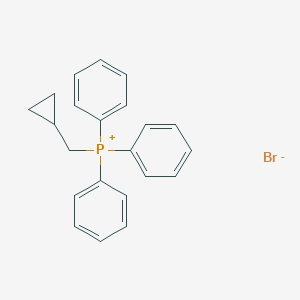

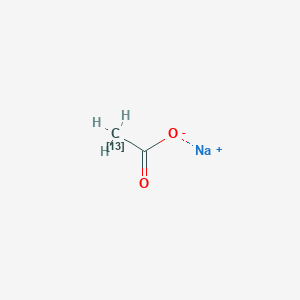

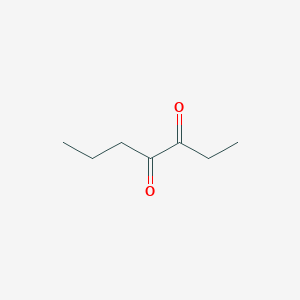

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

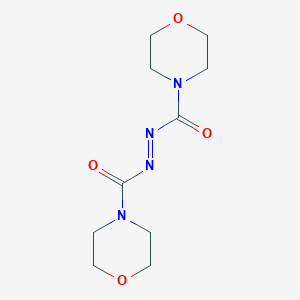

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。